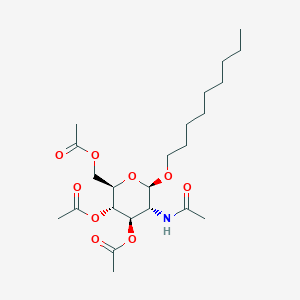

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is a nonionic surfactant with a molecular formula of C23H39NO9 and a molecular weight of 473.56 g/mol. This compound is known for its antimicrobial properties, making it valuable in various biomedical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate acetylation . The nonyl group is then introduced through a nucleophilic substitution reaction using nonyl bromide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Alkyl or aryl halides in the presence of a suitable catalyst.

Major Products

Hydrolysis: Deacetylated Nonyl 2-acetamido-2-deoxy-b-D-glucopyranoside.

Oxidation: Carboxylic acids derived from the oxidation of the nonyl group.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for glycosylation studies.

Medicine: Investigated for its antimicrobial properties against bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

Industry: Utilized in the formulation of personal care products and pharmaceuticals due to its surfactant properties.

Wirkmechanismus

The antimicrobial activity of Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is primarily attributed to its ability to disrupt microbial cell membranes. The nonyl group interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. Additionally, the acetylated sugar moiety can interfere with microbial metabolic processes, further enhancing its antimicrobial efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride

- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Uniqueness

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to the presence of the nonyl group, which imparts significant hydrophobic character and enhances its surfactant properties. This makes it more effective in disrupting microbial cell membranes compared to similar compounds that lack the nonyl group.

Biologische Aktivität

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that has garnered attention for its biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article explores its biological activity, underlying mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a nonyl group attached to a 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside backbone. The presence of multiple acetyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Enzyme Inhibition

Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been identified as a potent inhibitor of bacterial enzymes. Specifically, it inhibits glycosyltransferases involved in the biosynthesis of polysaccharides. This inhibition can disrupt bacterial cell wall synthesis, making it a candidate for antibiotic development .

Cellular Effects

Research indicates that this compound affects cellular processes by influencing glycosaminoglycan (GAG) synthesis. In vitro studies have shown that various analogs of 2-acetamido-2-deoxy-D-glucose can reduce the incorporation of labeled glucosamine into GAGs. For instance, one study demonstrated that certain acetylated analogs significantly inhibited D-[3H]glucosamine incorporation into GAGs while not affecting total protein synthesis . The mechanism appears to involve competition for metabolic pathways essential for GAG synthesis.

Case Studies and Experimental Data

- Inhibition of GAG Synthesis :

- Impact on Protein Synthesis :

- Molecular Mechanism :

Data Tables

| Study | Concentration (mM) | Effect on D-[3H]Glucosamine Incorporation | Effect on Total Protein Synthesis |

|---|---|---|---|

| Study A | 1.0 | 7% of control | 60% of control |

| Study B | 0.5 | Moderate inhibition | No significant change |

| Study C | 1.0 | Significant reduction | Restored with uridine |

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-nonoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO9/c1-6-7-8-9-10-11-12-13-29-23-20(24-15(2)25)22(32-18(5)28)21(31-17(4)27)19(33-23)14-30-16(3)26/h19-23H,6-14H2,1-5H3,(H,24,25)/t19-,20-,21-,22-,23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNCCZODQRUEHT-GNJRFXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.